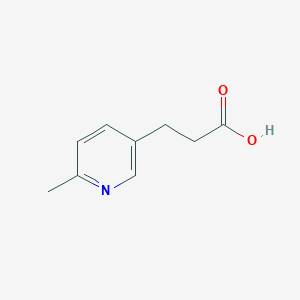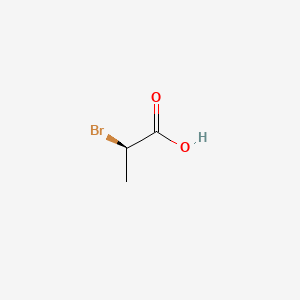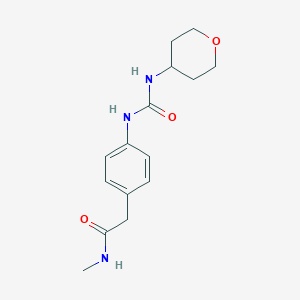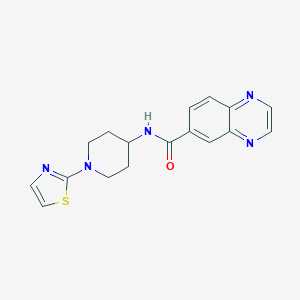
3-(6-Methylpyridin-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Coordination Polymers Synthesis
3-(6-Methylpyridin-3-yl)propanoic acid: is utilized in the synthesis of coordination polymers. These polymers have a variety of applications, particularly in materials science, due to their unique structural features and potential for customization. They can be used to create frameworks with specific pore sizes or shapes, which are valuable in catalysis, gas storage, and separation processes .
Chelating Agent for Rare-Earth Ions
This compound acts as a bidentate chelating agent for rare-earth ions like Eu³⁺ and Tb³⁺ . The chelation enhances fluorescence in sol-gels, which is significant in the development of new materials for optical devices, lasers, and luminescent markers .
Antitumor Activity
Derivatives of 3-(6-Methylpyridin-3-yl)propanoic acid have been studied for their cytotoxic effects against human hepatocellular carcinoma (HepG2) cells. This suggests potential applications in cancer research, particularly in the search for new chemotherapeutic agents .
Analytical Chemistry
In analytical chemistry, this compound may serve as a standard or reagent in chromatographic methods such as HPLC and LC-MS. Its well-defined structure and properties make it suitable for use in method development and calibration .
Biomedical Materials
The acid’s derivatives could be explored for their use in biomedical materials. Given its interaction with cellular mechanisms, there is potential for the development of targeted drug delivery systems or as a building block for bioactive materials.
Electronic Materials
Due to its electrical properties, 3-(6-Methylpyridin-3-yl)propanoic acid could be investigated for use in electronic materials. Its molecular structure may allow for the creation of conductive polymers or components in electronic devices.
Energy Materials
The compound’s ability to form coordination polymers and chelate with metal ions suggests applications in energy materials. It could be used in the design of organic photovoltaics or as part of electrolytes in energy storage devices .
Synthesis of Antifolates
3-(6-Methylpyridin-3-yl)propanoic acid is a potential precursor in the synthesis of antifolates. Antifolates are compounds that inhibit enzymes involved in the synthesis of nucleotides, making them valuable in the treatment of diseases like malaria and certain cancers .
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(6-Methylpyridin-3-yl)propanoic acid may also interact with various cellular targets.
Mode of Action
Based on its structural similarity to other indole derivatives, it is plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
It is known that similar compounds, such as indole derivatives, can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(6-Methylpyridin-3-yl)propanoic acid may also affect multiple biochemical pathways.
Pharmacokinetics
It is known that similar compounds, such as propionic acid derivatives, generally have moderately short initial half-lives of 2–5 hours . This suggests that 3-(6-Methylpyridin-3-yl)propanoic acid may have similar pharmacokinetic properties.
Result of Action
Based on its structural similarity to other indole derivatives, it is plausible that it may exert a variety of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
3-(6-methylpyridin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-2-3-8(6-10-7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZCMDLXAQTIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2873725.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2873726.png)
![5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2873727.png)

![2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2873731.png)
![2-Amino-8,9-dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizine](/img/structure/B2873733.png)
![3-benzyl-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2873734.png)

![methyl 4-[(3E)-3-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]benzoate](/img/structure/B2873737.png)


![4-[(4-Fluorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2873741.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2873745.png)